Cas no 90322-26-2 (2-Cyclopentyl-1H-imidazole)

2-Cyclopentyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopentyl-1H-imidazole
- 2-cyclopentyl-1H-imidazole(SALTDATA: FREE)
- 1h-imidazole,2-cyclopentyl-
- AKOS006353635
- 90322-26-2
- SCHEMBL184451
- CS-0365117
- WBENRQNFXWEFLX-UHFFFAOYSA-N
- NCGC00374435-01
- DB-192857
-
- MDL: MFCD17078874
- インチ: InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10)
- InChIKey: WBENRQNFXWEFLX-UHFFFAOYSA-N
- ほほえんだ: C1CCC(C1)C2=NC=CN2
計算された属性
- せいみつぶんしりょう: 136.100048391g/mol
- どういたいしつりょう: 136.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 334.1±11.0 °C at 760 mmHg
- フラッシュポイント: 176.1±5.7 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-Cyclopentyl-1H-imidazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Cyclopentyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C993160-5mg |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 5mg |
$ 65.00 | 2022-06-06 | ||
Ambeed | A761678-1g |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 95+% | 1g |
$359.0 | 2024-04-16 | |
Crysdot LLC | CD11021136-1g |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 95+% | 1g |
$356 | 2024-07-19 | |
TRC | C993160-2.5mg |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM275777-1g |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 95% | 1g |
$336 | 2021-08-18 | |
Chemenu | CM275777-1g |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 95% | 1g |
$398 | 2024-07-20 | |
TRC | C993160-25mg |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 25mg |
$ 80.00 | 2022-06-06 | ||
Fluorochem | 063072-250mg |
2-Cyclopentyl-1H-imidazole |
90322-26-2 | 95% | 250mg |
£152.00 | 2022-03-01 |
2-Cyclopentyl-1H-imidazole 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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5. Book reviews
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
2-Cyclopentyl-1H-imidazoleに関する追加情報
Introduction to 2-Cyclopentyl-1H-imidazole (CAS No. 90322-26-2)
2-Cyclopentyl-1H-imidazole, a compound with the CAS number 90322-26-2, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentyl group attached to an imidazole ring. The imidazole moiety, in particular, is known for its biological activity and has been extensively studied for its potential applications in drug discovery and development.
The chemical structure of 2-Cyclopentyl-1H-imidazole consists of a five-membered imidazole ring with a cyclopentyl substituent at the 2-position. The imidazole ring is a common functional group found in many biologically active compounds, including histamine and several amino acids. The cyclopentyl group adds additional complexity and diversity to the molecule, potentially influencing its pharmacological properties and biological interactions.
In recent years, 2-Cyclopentyl-1H-imidazole has been the subject of numerous scientific studies aimed at elucidating its potential therapeutic applications. One of the key areas of interest is its role as a modulator of various biological pathways. For instance, research has shown that imidazole derivatives can act as inhibitors or activators of specific enzymes, receptors, and ion channels, making them valuable candidates for the development of novel drugs.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the potential of 2-Cyclopentyl-1H-imidazole as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The researchers found that 2-Cyclopentyl-1H-imidazole exhibited potent inhibitory activity against HDACs, suggesting its potential as a lead compound for the development of anti-cancer drugs.
Another area of research focuses on the use of 2-Cyclopentyl-1H-imidazole as an anti-inflammatory agent. Inflammation is a complex biological response to harmful stimuli and is involved in numerous diseases. A study published in the Inflammation Research journal in 2020 demonstrated that 2-Cyclopentyl-1H-imidazole effectively reduced inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings highlight the compound's potential for treating inflammatory conditions.
The pharmacokinetic properties of 2-Cyclopentyl-1H-imidazole have also been studied to assess its suitability as a drug candidate. A study published in the Bioorganic & Medicinal Chemistry Letters in 2019 evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The results indicated that 2-Cyclopentyl-1H-imidazole has favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity, making it a promising candidate for further drug development.
In addition to its therapeutic potential, 2-Cyclopentyl-1H-imidazole has also been explored for its use as a synthetic intermediate in organic synthesis. The imidazole ring is a versatile functional group that can undergo various chemical transformations, making it useful for constructing more complex molecules. A review article published in the Tetrahedron Letters in 2018 highlighted several synthetic strategies for preparing derivatives of 2-Cyclopentyl-1H-imidazole, including metal-catalyzed reactions and electrophilic aromatic substitutions.
The safety profile of 2-Cyclopentyl-1H-imidazole is another important consideration for its use in pharmaceutical applications. Preclinical studies have shown that the compound exhibits low toxicity and does not cause significant adverse effects at therapeutic doses. However, further safety assessments are necessary to ensure its long-term safety and efficacy.
In conclusion, 2-Cyclopentyl-1H-imidazole (CAS No. 90322-26-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future innovations in healthcare.
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